Product packaging for (1S)-1-(2,3-Difluorophenyl)ethanol(Cat. No.:CAS No. 691881-96-6)

(1S)-1-(2,3-Difluorophenyl)ethanol

Cat. No.: B2723163
CAS No.: 691881-96-6
M. Wt: 158.148
InChI Key: IWMIWBJLOWDKSQ-YFKPBYRVSA-N
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Description

(1S)-1-(2,3-Difluorophenyl)ethanol is a chiral aryl alcohol of high importance in organic and medicinal chemistry research. This compound serves as a critical enantiopure building block for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . Chiral alcohols of this structural family are recognized for their utility as intermediates in the manufacture of materials, pesticides, and various pharmacologically active compounds . The (1S)-enantiomer provides a stereochemically defined handle for further chemical transformations, allowing researchers to construct targets with high optical purity. The difluorophenyl moiety is a common pharmacophore in drug design, influencing the physicochemical properties and biological activity of lead compounds. The synthetic value of such chiral intermediates is underscored by extensive research into efficient biocatalytic production methods, including the use of engineered carbonyl reductases and whole-cell biocatalysts in sustainable reaction systems to achieve high stereoselectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8F2O B2723163 (1S)-1-(2,3-Difluorophenyl)ethanol CAS No. 691881-96-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(2,3-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMIWBJLOWDKSQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Asymmetric Synthetic Methodologies for 1s 1 2,3 Difluorophenyl Ethanol

Chiral Auxiliary-Mediated Syntheses

An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. This methodology relies on the formation of a diastereomeric intermediate, where the stereochemical bias is induced by the covalently bonded auxiliary.

For the synthesis of (1S)-1-(2,3-Difluorophenyl)ethanol, a prochiral precursor would be attached to a chiral auxiliary. A subsequent reduction of the ketone functionality would then proceed under diastereoselective control, followed by the cleavage of the auxiliary to yield the enantiomerically enriched target alcohol. Common chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and Oppolzer's camphorsultam. google.comwikipedia.org

The core principle of chiral auxiliary-mediated synthesis is the conversion of an enantioselective reaction into a diastereoselective one. By attaching the substrate to an enantiomerically pure auxiliary, two diastereomers are formed. These diastereomers have different physical properties and, more importantly, different energies and steric environments.

In the context of producing this compound, one could envision attaching a precursor acid to a chiral auxiliary like pseudoephedrine to form an amide. wikipedia.org The chiral environment is now set by the auxiliary. A subsequent reaction, such as the reduction of a ketone, is directed by the steric bulk of the auxiliary. For example, the hydroxyl and methyl groups of the pseudoephedrine auxiliary effectively block one face of the molecule, forcing the attacking reagent (e.g., a hydride) to approach from the less hindered face. wikipedia.org This results in the preferential formation of one diastereomer of the product-auxiliary adduct.

A model for this control is seen in the alkylation of pseudoephedrine amides, where the enolate forms in such a way that the incoming electrophile adds syn to the methyl group and anti to the hydroxyl group, establishing a predictable stereochemical outcome. wikipedia.org After the diastereoselective transformation, the auxiliary is cleaved—for instance, by hydrolysis of the amide bond—to release the chiral product. The degree of diastereoselectivity, often expressed as a diastereomeric ratio (d.r.), directly translates to the enantiomeric excess of the final product after the auxiliary's removal. This method is powerful for creating contiguous stereocenters with high fidelity. wikipedia.org

Enantioselective Addition Reactions to Difluoroaryl Aldehydes or Ketones

Enantioselective addition reactions provide a direct route to chiral alcohols. This can involve either the asymmetric addition of a hydride to a prochiral ketone or the asymmetric addition of an organometallic reagent (e.g., a methyl group) to a prochiral aldehyde.

For the synthesis of this compound, the most direct application of this strategy is the enantioselective reduction of 2',3'-difluoroacetophenone (B1297514). As discussed under organocatalysis (Section 2.1.3.1), the CBS reduction is a prime example of an enantioselective addition of a hydride. wikipedia.org The chiral catalyst facilitates the face-selective transfer of a hydride from borane (B79455) to the ketone, establishing the (S)-stereocenter at the newly formed secondary alcohol.

Alternatively, one could start with 2,3-difluorobenzaldehyde (B42452) and perform an enantioselective methylation. This would involve reacting the aldehyde with a methylating agent, such as a methyl Grignard reagent or dimethylzinc, in the presence of a chiral ligand or catalyst. The chiral catalyst coordinates to the aldehyde and/or the organometallic reagent, creating a chiral pocket that directs the nucleophilic attack of the methyl group to one of the enantiotopic faces of the aldehyde's carbonyl group. This establishes the desired stereocenter. While conceptually straightforward, finding a catalytic system with high enantioselectivity for this specific substrate can require significant screening and optimization. The asymmetric reduction of the corresponding ketone remains a more broadly established and predictable method. wikipedia.orgalfa-chemistry.com

Mechanistic Investigations of Stereoselective Transformations Yielding 1s 1 2,3 Difluorophenyl Ethanol

Elucidation of Catalytic Cycles in Asymmetric Reduction

The asymmetric reduction of ketones to chiral alcohols can be achieved through various catalytic systems, each with its distinct catalytic cycle. A common approach involves transfer hydrogenation, often utilizing a metal catalyst and a hydrogen donor. For instance, in Brønsted acid catalysis employing chiral phosphoric acids (CPAs), the proposed catalytic cycle involves the formation of a chiral counterion of an N-acyliminium species, which shields one of the two enantiotopic faces of the substrate. researchgate.net Alternatively, a ternary complex between the enamide, the acyliminium species, and the catalyst can be formed. researchgate.net In some systems, two distinct reaction pathways with inverse stereoselectivity have been identified, one involving a monomeric catalyst and the other a hydrogen-bond-bridged dimeric catalyst. researchgate.net

Biocatalytic reductions, often employing alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), rely on a nicotinamide (B372718) cofactor, typically NADH or NADPH. frontiersin.org The catalytic cycle involves the binding of the ketone substrate and the cofactor to the enzyme's active site, followed by the transfer of a hydride from the cofactor to the carbonyl carbon of the substrate. frontiersin.org To regenerate the oxidized cofactor (NAD⁺ or NADP⁺), a co-substrate, such as isopropanol (B130326), is often used, which is oxidized to acetone (B3395972). rsc.orgacademie-sciences.fr This coupled reaction allows for the continuous catalytic turnover.

Stereochemical Control Elements in Enzyme Active Sites

The remarkable stereoselectivity of enzymes in producing (1S)-1-(2,3-Difluorophenyl)ethanol stems from the specific architecture of their active sites. The geometric arrangement of amino acid residues within the active site dictates the binding orientation of the substrate relative to the nicotinamide cofactor. frontiersin.org This precise positioning ensures that the hydride is delivered to a specific face (re or si) of the ketone, leading to the preferential formation of one enantiomer. frontiersin.org

For many short-chain dehydrogenases/reductases (SDRs), a conserved catalytic tetrad of asparagine, serine, tyrosine, and lysine (B10760008) residues is crucial for activity and stereocontrol. researchgate.net The interaction of these residues with the substrate and cofactor facilitates the proton relay system necessary for the reduction. researchgate.net For example, molecular dynamics simulations have shown that the stabilization of specific loops within the enzyme structure can enhance catalytic activity. researchgate.net Site-directed mutagenesis, a powerful tool in enzyme engineering, allows for the modification of active site residues to improve or even invert the enantioselectivity of an enzyme. rsc.orgnih.gov By altering key amino acids, researchers can fine-tune the active site environment to better accommodate the substrate in the desired orientation for the synthesis of the (S)-alcohol.

Role of Substrate-Catalyst Interactions in Enantioselectivity

The non-covalent interactions between the substrate and the catalyst are fundamental to achieving high enantioselectivity. In organocatalysis, hydrogen bonding plays a pivotal role in substrate binding and controlling selectivity. researchgate.net For instance, chiral phosphoric acid catalysts can form specific hydrogen bonds with the substrate, creating a well-defined transition state that favors one enantiomeric product over the other. researchgate.net

In biocatalysis, the substrate fits into a specific pocket within the enzyme's active site. The nature of the amino acid residues lining this pocket, including their size, polarity, and charge, determines the strength and specificity of the interactions. For the synthesis of this compound, the difluorophenyl group of the substrate interacts with the enzyme's active site. The electronic properties of the fluorine substituents can influence these interactions. For example, the introduction of electron-withdrawing groups on the substrate can affect the reaction rate and equilibrium constant. psu.edu Molecular docking studies can help to visualize and analyze the binding energies and interaction patterns of the substrate within the enzyme's active site, providing insights into the basis of enantioselectivity. psu.edu

Transition State Analysis in Asymmetric Reductions

Understanding the transition state of the rate-determining step is crucial for rationalizing and predicting the stereochemical outcome of an asymmetric reduction. In catalytic enantioselective additions, computational methods like Density Functional Theory (DFT) are employed to model the transition states. nih.gov These models can reveal the key steric and electronic interactions that differentiate the energies of the diastereomeric transition states leading to the two possible enantiomers. For example, in the reduction of fluorinated ketones, electrostatic interactions between the catalyst and the fluorine atoms of the substrate can play a significant role in stabilizing one transition state over the other. nih.gov

In some cases, the reaction may proceed through different mechanistic pathways, such as SN1 or SN2 type mechanisms in certain hydrogen-bond donor catalyzed reactions. Kinetic isotope effect (KIE) studies can help to determine the rate-limiting step and provide evidence for a particular transition state structure. For biocatalytic reductions, computational modeling can also be used to analyze the transition state, considering the complex environment of the enzyme's active site.

Influence of Reaction Medium on Stereoselectivity (e.g., solvent engineering in biocatalysis)

The reaction medium can have a profound impact on the stereoselectivity of an asymmetric transformation. In biocatalysis, "solvent engineering" is a key strategy to optimize reaction conditions. While aqueous buffers are the natural environment for enzymes, the low solubility of hydrophobic substrates like 2',3'-difluoroacetophenone (B1297514) can limit reaction efficiency. researchgate.net

The use of co-solvents, such as isopropanol, can enhance substrate solubility and also serve as a co-substrate for cofactor regeneration. researchgate.net More recently, deep eutectic solvents (DESs) and natural deep eutectic solvents (NADESs) have emerged as green and effective alternatives. mdpi.commdpi.comacs.org The addition of specific DESs or NADESs can improve enzyme stability, enhance cell membrane permeability in whole-cell biocatalysis, and facilitate cofactor regeneration, leading to higher conversions and enantioselectivities. mdpi.commdpi.comacs.orgresearchgate.net For instance, the addition of a choline (B1196258) acetate (B1210297)/lysine-based DES was shown to increase substrate loading and conversion in the synthesis of a similar chiral alcohol. mdpi.commdpi.com The choice of solvent can also influence the enzyme's conformation, which in turn can affect its stereoselectivity. acs.org

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Conversion/YieldReference
Recombinant E. coli with KRED2-chloro-1-(3,4-difluorophenyl)ethanone(S)-2-chloro-1-(3,4-difluorophenyl)ethanol>99%87% mdpi.com
Candida tropicalis 104 whole cells1-[3,5-bis(trifluoromethyl)phenyl]ethanone(S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol99%86% mdpi.com
Ketoreductase (KR-01)2-chloro-1-(3,4-difluorophenyl)ethanone(S)-2-chloro-1-(3,4-difluorophenyl)ethanol>99.9%~100% researchgate.netresearchgate.net
Leifsonia sp. S749 KRED2-chloro-1-(3,4-difluorophenyl)ethanone(S)-2-chloro-1-(3,4-difluorophenyl)ethanol>99%High academie-sciences.fr
TeSADH mutant (P84S/A85G)2-chloro-4'-fluoroacetophenone(S)-2-chloro-1-(4-fluorophenyl)ethanolHigh- nih.gov

Derivatization and Synthetic Utility of 1s 1 2,3 Difluorophenyl Ethanol in Complex Chemical Architectures

(1S)-1-(2,3-Difluorophenyl)ethanol as a Chiral Intermediate in Multistep Organic Synthesis

As a chiral intermediate, this compound provides a foundational stereocenter from which further stereochemical complexity can be built. Its application is particularly notable in the synthesis of chiral scaffolds and other specialized fluorine-containing building blocks that are of interest in medicinal and materials chemistry.

The chiral framework of this compound is instrumental in directing the stereoselective formation of complex chiral scaffolds, most notably cyclopropane (B1198618) derivatives. These three-membered rings are key structural motifs in numerous biologically active compounds. The synthesis of chiral cyclopropanes often leverages the stereochemistry of a precursor alcohol. For instance, a common strategy involves the conversion of a chiral ethanol (B145695) derivative, such as the closely related (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, into a corresponding cyclopropane. researchgate.netacs.orgresearchgate.net This transformation typically proceeds by converting the alcohol into a suitable leaving group, followed by an intramolecular or intermolecular cyclization reaction.

An enzymatic process has been developed for the synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester from (S)-2-chloro-1-(3,4-difluorophenyl)ethanol with a high yield of 98% and greater than 99.9% diastereomeric excess (de). acs.org Another approach involves the reaction of 2-chloro-1-(3,4-difluorophenyl)ethanol (B3178332) with triethylphosphoacetate in the presence of a base like sodium hydride to produce the cyclopropyl (B3062369) carboxylate. google.com These examples highlight a viable pathway where the stereocenter of the starting alcohol dictates the stereochemistry of the resulting cyclopropane ring, a principle directly applicable to derivatives of this compound.

The table below summarizes representative transformations of analogous chiral phenyl ethanol derivatives to cyclopropane scaffolds.

Starting MaterialKey ReagentsProductYieldSelectivityReference
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanolKRED KR-01 (for precursor synthesis), subsequent chemical steps(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester98%>99.9% de acs.org
2-Chloro-1-(3,4-difluorophenyl)ethanolTriethylphosphoacetate, Sodium Hydride(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylateN/AN/A google.com
3,4-DifluorostyreneEthyl diazoacetate, Engineered EnzymeEthyl-(1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate79%>99% dr, 98% ee researchgate.net
2-Bromo-4-cyanophenolIridium catalyst, Rhodium catalyst, Tosylhydrazone4-Cyanophenoxy-cis-1,2-disubstituted cyclopropane derivativeN/AN/A nih.gov

This table is illustrative of cyclopropane synthesis from related precursors.

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to modulate physicochemical and biological properties. d-nb.infomdpi.com this compound is not only a fluorine-containing building block itself but also a precursor for creating more elaborate fluorinated structures. The derivatization of this alcohol allows for the introduction of its difluorophenyl motif into a variety of molecular frameworks, thereby generating new, value-added fluorine-containing intermediates.

For example, the transformations discussed in the following sections, such as the synthesis of chiral amines, amino alcohols, and heterocyclic systems like quinazolines, all represent the construction of advanced fluorine-containing building blocks from the parent alcohol. beilstein-journals.org The synthetic utility of this compound is thus defined by its role in expanding the toolbox of available chiral, fluorinated synthons for organic chemistry. sioc-journal.cn

Transformations of the Chiral Alcohol Moiety

The hydroxyl group is a highly versatile functional group, and its transformations are central to the synthetic utility of this compound. These reactions can be designed to proceed with high levels of regioselectivity and stereospecificity, preserving or inverting the original stereochemistry as needed.

The functionalization of the chiral alcohol in this compound can be achieved with a high degree of stereochemical control. Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product. The existing stereocenter in the molecule influences the trajectory of incoming reagents, leading to a predictable stereochemical outcome.

Common stereospecific transformations of the alcohol moiety include:

Esterification and Etherification: These reactions proceed with retention of configuration at the chiral carbon, as the C-O bond is not broken.

Oxidation: Oxidation of the secondary alcohol to the corresponding 2',3'-difluoroacetophenone (B1297514) results in the loss of the stereocenter.

Nucleophilic Substitution: The alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent S_N2 reaction with a nucleophile proceeds with inversion of configuration, providing a reliable method to access the opposite enantiomer of related compounds.

The copper-catalyzed stereospecific cross-coupling of alkylboronic esters is a powerful method that highlights the principles of stereospecific functionalization. bc.edu Similarly, the reductive cross-coupling of terminal alkynes with α-chloro boronic esters to form allylic alcohols is also stereospecific. dicp.ac.cn While not performed directly on the title compound, these methodologies exemplify the types of stereospecific transformations that are central to modern asymmetric synthesis. nih.govbohrium.com

A significant application of chiral alcohols like this compound is in the synthesis of optically active nitrogen-containing compounds. researchgate.net Chiral amines and amino alcohols are prevalent in pharmaceuticals and are valuable synthetic intermediates.

Several synthetic routes can be envisioned starting from the title compound:

Via Nucleophilic Substitution: The alcohol is first converted to a sulfonate ester (e.g., tosylate). Subsequent reaction with sodium azide, followed by reduction (e.g., with LiAlH₄ or by catalytic hydrogenation), yields the corresponding chiral amine, (1R)-1-(2,3-Difluorophenyl)ethanamine, with inverted stereochemistry.

Via Reductive Amination: The alcohol is oxidized to the prochiral ketone (2',3'-difluoroacetophenone). This ketone can then undergo asymmetric reductive amination using a chiral catalyst or a chiral auxiliary to produce either enantiomer of the corresponding amine.

Synthesis of Amino Alcohols: Chiral 1,2-amino alcohols can be synthesized via the asymmetric transfer hydrogenation of unprotected α-ketoamines, a method that produces products with high yields and excellent enantioselectivities. acs.org This highlights a pathway where a derivative of the title compound could be used to produce other valuable chiral structures.

The table below outlines general strategies for synthesizing optically active nitrogen-containing compounds from chiral alcohols or their corresponding ketones.

Precursor TypeTransformationReagents ExampleProduct TypeStereochemical OutcomeReference
Chiral AlcoholMitsunobu ReactionNaN₃, PPh₃, DIAD; then H₂/Pd-CChiral AmineInversionGeneral Method
Chiral AlcoholSulfonation & Substitution1. TsCl, Py; 2. NaN₃; 3. LiAlH₄Chiral AmineInversionGeneral Method
Prochiral KetoneAsymmetric Reductive AminationNH₃, H₂, Chiral CatalystChiral Amine(R) or (S)General Method
α-KetoamineAsymmetric Transfer HydrogenationFormic acid/TEA, Ru-CatalystChiral Amino AlcoholExcellent ee acs.org

Incorporation into Advanced Molecular Architectures (e.g., hydrazones, quinazolines, Schiff bases)

This compound, via its oxidation product 2',3'-difluoroacetophenone, serves as a key building block for a variety of complex heterocyclic structures that are important in medicinal chemistry.

Hydrazones: The condensation of 2',3'-difluoroacetophenone with various hydrazine (B178648) derivatives (e.g., hydrazine hydrate, phenylhydrazine, or carbohydrazides) yields the corresponding hydrazones. mdpi.comderpharmachemica.com These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol. doi.org Hydrazones are versatile intermediates and exhibit a wide range of biological activities.

Quinazolines: Quinazolines are a class of fused heterocyclic compounds that are of significant interest in drug development. researchgate.netnih.gov While multiple synthetic routes exist, one common method involves the condensation of an anthranilamide or related precursor with a ketone. tandfonline.com The 2',3'-difluorophenyl motif from the starting alcohol can be incorporated into the quinazoline (B50416) scaffold, potentially influencing its pharmacological profile.

Schiff Bases: The reaction of 2',3'-difluoroacetophenone with primary amines leads to the formation of Schiff bases (or imines). These reactions are generally straightforward, often involving the refluxing of the ketone and amine in an alcohol solvent, sometimes with an acid catalyst. uobasrah.edu.iqxiahepublishing.commdpi.com Schiff bases are important ligands in coordination chemistry and are precursors to other nitrogen-containing compounds, such as secondary amines, upon reduction.

The following table summarizes the general synthesis of these advanced molecular architectures from a ketone precursor.

ArchitecturePrecursor 1Precursor 2General ConditionsReference
HydrazoneKetone (e.g., 2',3'-Difluoroacetophenone)Hydrazine derivativeEthanol, reflux derpharmachemica.comdoi.org
QuinazolineKetone (e.g., 2',3'-Difluoroacetophenone)2-AminobenzamideCatalyst (e.g., CuCl₂), Reflux beilstein-journals.org
Schiff BaseKetone (e.g., 2',3'-Difluoroacetophenone)Primary AmineEthanol, acid catalyst, reflux uobasrah.edu.iqmdpi.com

Advanced Analytical and Spectroscopic Techniques for Stereochemical Elucidation and Reaction Monitoring of 1s 1 2,3 Difluorophenyl Ethanol

Chiral Chromatography for Enantiomeric Excess (ee) Determination

Enantiomeric excess (ee) is a critical measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Chiral chromatography is the cornerstone for this determination, offering high-resolution separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for separating enantiomers and quantifying their ratio. ntnu.no The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For the analysis of chiral alcohols such as (1S)-1-(2,3-Difluorophenyl)ethanol, polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective. rasayanjournal.co.in Columns like Chiralpak® and Chiralcel® are frequently used. The mobile phase typically consists of a non-polar solvent, such as hexane, mixed with a polar alcohol modifier like isopropanol (B130326) or ethanol (B145695). wiley-vch.debeilstein-journals.org The ratio of these solvents is optimized to achieve baseline separation of the enantiomeric peaks. Detection is commonly performed using a UV detector, as the phenyl group in the molecule is a strong chromophore. The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks. nih.gov

Table 1: Illustrative HPLC Parameters for Chiral Separation of Phenyl-substituted Alcohols

ParameterTypical Value/ConditionPurpose
Column Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based)Provides a chiral environment for enantiomeric discrimination.
Mobile Phase Hexane:Isopropanol (e.g., 90:10 v/v)Elutes the enantiomers at different rates. The ratio is adjusted for optimal resolution.
Flow Rate 0.5 - 1.0 mL/minControls the speed of the separation and influences peak shape.
Column Temp. 25 °C (Ambient)Temperature can affect retention times and resolution.
Detection UV at ~215-265 nmThe aromatic ring allows for sensitive detection.
Analyte Conc. ~0.3 - 1.0 mg/mLEnsures a good signal-to-noise ratio without overloading the column.

This table presents typical starting conditions for method development based on separations of similar chiral alcohols. rasayanjournal.co.inwiley-vch.debeilstein-journals.org The optimal conditions for this compound would require experimental verification.

Chiral Gas Chromatography (GC) is another valuable technique for determining the enantiomeric excess of volatile compounds like phenyl-substituted alcohols. nih.gov Separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. nih.gov These cyclodextrin-based CSPs are macrocyclic oligosaccharides that form transient diastereomeric inclusion complexes with the enantiomers, causing them to travel through the column at different rates.

Prior to analysis, the alcohol group of this compound may be derivatized (e.g., to its acetate (B1210297) or trifluoroacetate (B77799) ester) to improve its volatility and interaction with the CSP. The sample is vaporized in a heated injector and carried through the column by an inert gas, such as helium or hydrogen. A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. jfda-online.com The enantiomeric excess is determined by comparing the peak areas of the two separated enantiomers. libretexts.org

Table 2: Representative GC Parameters for Chiral Separation

ParameterTypical Value/ConditionPurpose
Column Cyclodextrin-based chiral capillary column (e.g., Hydrodex β-6TBDM) nih.govForms transient diastereomeric complexes to separate enantiomers.
Carrier Gas Helium or HydrogenTransports the vaporized analyte through the column.
Injector Temp. ~250 °CEnsures rapid and complete vaporization of the sample.
Oven Program Temperature gradient (e.g., 100 °C to 180 °C)Optimizes separation by controlling the volatility of the enantiomers.
Detector Flame Ionization Detector (FID)Provides high-sensitivity detection of the organic analyte.
Detector Temp. ~250 °CPrevents condensation of the analyte post-separation.

This table outlines typical parameters used in chiral GC analysis. nih.govjfda-online.com Specific conditions would be optimized for the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications in Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. ox.ac.ukscribd.com

Proton (¹H) NMR spectroscopy is fundamental for assessing the diastereomeric ratio (dr) and probing the relative stereochemistry of molecules. researchgate.net

Diastereomeric Ratio (dr) Determination: When this compound is part of a molecule containing another stereocenter, diastereomers are formed. These diastereomers have distinct physical properties and, crucially, different NMR spectra. Protons in the different diastereomers will reside in slightly different chemical environments, leading to separate, non-overlapping signals. The diastereomeric ratio can be accurately determined by integrating the signals corresponding to specific protons (e.g., the methine proton of the alcohol) in each diastereomer. researchgate.netnih.gov

Coupling Constants (J-coupling): Vicinal coupling constants (³JHH) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus relationship. cdnsciencepub.com For acyclic systems like derivatives of this compound, the magnitude of the coupling constant between the benzylic proton (H-1) and the adjacent protons can provide insight into the preferred conformation and, by extension, the relative stereochemistry. nmrwiki.org

NOESY/ROESY for Proximity Effects: Two-dimensional (2D) NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful for determining stereochemistry. libretexts.org These experiments detect protons that are close to each other in space, regardless of whether they are connected by bonds. uchicago.edu A cross-peak between two protons in a NOESY or ROESY spectrum indicates a spatial proximity of less than ~5 Å. columbia.edu For a diastereomeric derivative of this compound, NOESY/ROESY can be used to establish the relative orientation of substituents by observing correlations between protons on the different stereocenters. ROESY is often preferred for molecules in the medium molecular weight range where the standard NOE may be close to zero. uba.ar

Table 3: Application of ¹H NMR Techniques for Stereochemical Analysis

TechniqueInformation ProvidedApplication to this compound Derivatives
Signal Integration Quantitative ratio of different proton environments.Determines the diastereomeric ratio (dr) in a mixture of diastereomers by comparing the integrals of resolved signals. researchgate.net
Coupling Constants (³JHH) Information on dihedral angles and molecular conformation.Helps infer the relative stereochemistry in diastereomers by analyzing the preferred rotamer populations. cdnsciencepub.comlibretexts.org
NOESY/ROESY Through-space correlations between protons (<5 Å).Unambiguously establishes relative stereochemistry by identifying which groups are on the same or opposite faces of the molecule. libretexts.org

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal, making it a powerful tool for structural verification. libretexts.org

For this compound, the ¹³C NMR spectrum would be expected to show eight distinct signals: six for the aromatic carbons of the difluorophenyl ring, one for the benzylic carbon bearing the hydroxyl group (C-1), and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the fluorine substituents, and the carbon atoms directly bonded to fluorine will exhibit large one-bond ¹³C-¹⁹F coupling constants (¹JCF). The chemical shift of the benzylic carbon (C-1) would appear in the range of 65-75 ppm, characteristic of a carbon atom bonded to an oxygen. mnstate.eduoregonstate.edu

While ¹³C chemical shifts are generally less sensitive to stereochemistry than ¹H shifts in acyclic systems, they can be used for stereochemical inference. nmrwiki.org For instance, in diastereomeric pairs, subtle but consistent differences in the chemical shifts of carbons near the stereocenters can be observed. researchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. magritek.com

Table 4: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (in ¹H-decoupled spectrum)Notes
C1 (CH-OH)65 - 75d (due to C-F coupling)Chemical shift is characteristic of a secondary alcohol.
C2 (Methyl)20 - 30q (due to C-F coupling)Typical range for an aliphatic methyl group.
C1' (Aromatic C-C1)135 - 145t (due to C-F coupling)Quaternary carbon, deshielded by the aromatic ring and alcohol.
C2' (Aromatic C-F)145 - 155d (large ¹JCF)Directly attached to fluorine, showing a large coupling constant.
C3' (Aromatic C-F)150 - 160d (large ¹JCF)Directly attached to fluorine, showing a large coupling constant.
C4' (Aromatic C-H)115 - 125d (due to C-F coupling)Shielded relative to other aromatic carbons.
C5' (Aromatic C-H)120 - 130d (due to C-F coupling)Aromatic CH carbon.
C6' (Aromatic C-H)110 - 120d (due to C-F coupling)Shielded by ortho fluorine substituent.

Predicted chemical shifts are based on general principles and data for similar structures. libretexts.orglibretexts.org Actual values require experimental measurement. Multiplicity refers to splitting from C-F coupling.

Fluorine-19 (¹⁹F) NMR is an exceptionally useful technique for analyzing organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity, which is close to that of ¹H. nih.gov The ¹⁹F chemical shift range is very wide, making it highly sensitive to subtle changes in the electronic environment of the fluorine atoms.

In this compound, the two fluorine atoms are chemically non-equivalent and would therefore produce two distinct signals in the ¹⁹F NMR spectrum. researchgate.net These signals would appear as doublets due to coupling to each other (³JFF). Furthermore, each fluorine nucleus will couple to nearby protons, particularly the aromatic protons, providing additional structural information through ³JHF and ⁴JHF coupling constants. acs.org The precise chemical shifts and coupling patterns are diagnostic for the 2,3-disubstitution pattern on the phenyl ring and can be used to confirm the identity and purity of the compound. dtic.mil

Table 5: Expected ¹⁹F NMR Characteristics for this compound

NucleusExpected Chemical Shift Range (δ, ppm)Expected MultiplicityCoupling Interactions
F-2-135 to -145Doublet of multiplets (dm)Coupled to F-3 (³JFF) and aromatic protons (JHF).
F-3-140 to -150Doublet of multiplets (dm)Coupled to F-2 (³JFF) and aromatic protons (JHF).

Chemical shifts are relative to a standard like CFCl₃. The exact values and coupling constants are sensitive to the solvent and require experimental determination. nih.gov

Derivatization Methods for Absolute Configuration Determination (e.g., Horeau method, acetonide formation, chiral solvating agents)

Derivatization techniques are powerful tools for determining the absolute configuration of chiral alcohols like this compound. These methods involve reacting the alcohol with a chiral derivatizing agent (CDA) to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be distinguished and analyzed using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Horeau's Method: A classic example is the Horeau method, which relies on the kinetic resolution of a racemic mixture. studfile.net In this procedure, the chiral alcohol is reacted with a racemic mixture of an acylating agent, such as 2-phenylbutanoic anhydride (B1165640). studfile.net The two enantiomers of the anhydride will react at different rates with the single enantiomer of the alcohol. By analyzing the enantiomeric excess of the unreacted acylating agent, the absolute configuration of the alcohol can be deduced based on empirically established rules. studfile.net A modification of this method utilizes gas chromatography to analyze the diastereomeric products, allowing for the use of much smaller sample sizes. rsc.orgrsc.org

Mosher's Method: A widely used and powerful derivatization technique is Mosher's method, which involves the formation of diastereomeric esters using a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). studfile.net The resulting esters are then analyzed by ¹H NMR spectroscopy. The anisotropic effect of the phenyl group in the MTPA moiety causes distinct chemical shift differences (Δδ) for the protons near the stereocenter in the two diastereomers. By analyzing these Δδ values (Δδ = δS - δR), the absolute configuration of the alcohol can be reliably determined. studfile.netresearchgate.net

Acetonide Formation: For molecules containing a 1,2-diol or 1,3-diol functionality, derivatization to form an acetonide can be a valuable tool for stereochemical elucidation. mdpi.comrsc.org The formation of a five- or six-membered ring with acetone (B3395972) locks the conformation of the diol, and the characteristic coupling constants and NOE (Nuclear Overhauser Effect) correlations in the NMR spectrum of the acetonide can help determine the relative stereochemistry of the hydroxyl groups. rsc.org While this compound itself is not a diol, this method is highly relevant for related structures or potential precursors and derivatives in a synthetic pathway.

Chiral Solvating Agents (CSAs): Unlike derivatizing agents that form covalent bonds, chiral solvating agents form transient, non-covalent diastereomeric complexes with the analyte. scispace.comacs.org These interactions are sufficient to induce chemical shift non-equivalence in the NMR spectrum of the enantiomers. The process is operationally simple as it involves mixing the analyte with the CSA and directly observing the NMR spectrum, avoiding a chemical reaction and workup. scispace.comacs.org A variety of CSAs are available, and their effectiveness can depend on the specific structure of the analyte. nih.gov

Method Principle Typical Reagent/Agent Analytical Technique Key Advantage
Horeau's Method Kinetic resolution of a racemic acylating agent by the chiral alcohol. studfile.netRacemic 2-phenylbutanoic anhydride. studfile.netPolarimetry, Gas Chromatography. studfile.netrsc.orgWell-established and reliable for many secondary alcohols. rsc.org
Mosher's Method Formation of diastereomeric esters with distinct NMR chemical shifts. studfile.net(R)- and (S)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA). studfile.net¹H NMR Spectroscopy. studfile.netProvides detailed structural information and high accuracy. researchgate.net
Acetonide Formation Formation of a rigid cyclic ketal from a diol to determine relative stereochemistry. mdpi.comrsc.orgAcetone or 2,2-dimethoxypropane.NMR Spectroscopy (J-coupling, NOE). rsc.orgEffective for elucidating the stereochemistry of 1,2- and 1,3-diols. mdpi.com
Chiral Solvating Agents Formation of transient diastereomeric complexes leading to NMR signal splitting. scispace.comacs.orgQuinine, 1-(1-Naphthyl)ethylamine, etc. nih.govNMR Spectroscopy. acs.orgSimple, rapid, and non-destructive. scispace.com

Mass Spectrometry (MS) for Reaction Monitoring and Structural Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for monitoring the progress of chemical reactions and for confirming the structure of the resulting products. In the synthesis of this compound, MS can be used to track the conversion of the starting material, 2,3-difluoroacetophenone, to the desired alcohol product.

By taking small aliquots from the reaction mixture at different time points and analyzing them by MS, chemists can determine the extent of the reaction. The mass spectrum will show a peak corresponding to the molecular ion of the starting ketone and another peak for the molecular ion of the product alcohol. The relative intensities of these peaks provide a quantitative measure of the reaction's progress. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for this purpose as they separate the components of the mixture before they enter the mass spectrometer. rsc.orgnih.gov

Furthermore, high-resolution mass spectrometry (HRMS) can provide the exact mass of the product, which can be used to confirm its elemental composition. researchgate.net The fragmentation pattern of the molecular ion in the mass spectrum can also provide valuable structural information, further confirming the identity of the synthesized compound. For instance, the mass spectrum of 1-(2,3-Difluorophenyl)ethanol would be expected to show a characteristic loss of a methyl group or a water molecule from the molecular ion.

Technique Application in the context of this compound Information Obtained
Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring the conversion of 2,3-difluoroacetophenone to 1-(2,3-Difluorophenyl)ethanol. rsc.orgSeparation and identification of reactants, products, and byproducts. Quantitative assessment of reaction progress.
Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring reactions involving non-volatile starting materials or products. nih.govTracking the disappearance of starting material and the appearance of the product. Can be coupled with chiral chromatography for enantiomeric excess determination.
High-Resolution Mass Spectrometry (HRMS) Confirming the elemental composition of the final product. researchgate.netProvides the exact mass of the molecule, allowing for the unambiguous determination of its chemical formula.
Tandem Mass Spectrometry (MS/MS) Structural elucidation through fragmentation analysis.Provides information about the connectivity of atoms within the molecule by analyzing the fragmentation pattern of the molecular ion.

Theoretical and Computational Studies on the Synthesis and Stereochemistry of 1s 1 2,3 Difluorophenyl Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing valuable insights into the electronic structure and properties of molecules. For (1S)-1-(2,3-Difluorophenyl)ethanol, DFT calculations offer a detailed understanding of its geometry, spectroscopic characteristics, and reactivity. These theoretical investigations complement experimental findings and aid in the rational design of synthetic routes and biocatalytic processes.

Molecular Geometry Optimization

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. arxiv.org This process involves finding the minimum energy conformation on the potential energy surface. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. mdpi.com

The optimized geometry provides a clear picture of the spatial relationship between the 2,3-difluorophenyl ring, the chiral center at the carbinol carbon, and the hydroxyl group. These structural parameters are crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and interactions with other molecules, such as enzymes in biocatalytic transformations. mdpi.com The accuracy of these calculations can be validated by comparing the theoretical parameters with experimental data obtained from techniques like X-ray crystallography, where available for similar structures. rsc.org

Table 1: Selected Optimized Geometrical Parameters for a Representative Phenyl Ethanol (B145695) Structure (Illustrative)
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.39 - 1.40119 - 121-
C-F1.35 - 1.36--
C-C (side chain)1.51 - 1.53--
C-O1.43--
O-H0.96--
C-C-O110 - 112--
H-O-C-C--~60 (gauche) or ~180 (anti)

Note: This table provides illustrative data for a generic phenyl ethanol structure. Actual calculated values for this compound may vary. The dihedral angle represents the conformation of the hydroxyl group relative to the phenyl ring.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational spectra)

DFT calculations are highly effective in predicting various spectroscopic properties, which are instrumental for the characterization of this compound. nih.govd-nb.info

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of DFT. nih.govacs.org The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a high degree of accuracy, often within a mean absolute error of 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.info These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized molecule. d-nb.infoacs.org The accuracy of the prediction can be further enhanced by considering conformational isomers and their Boltzmann distribution. d-nb.info

Vibrational Spectra: DFT calculations can also simulate the infrared (IR) and Raman spectra of the molecule. nih.govesisresearch.org The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. esisresearch.org The calculated harmonic frequencies are often scaled by a factor to account for anharmonicity and to improve agreement with experimental spectra. longdom.org The theoretical vibrational spectrum provides a detailed assignment of the various vibrational modes, such as C-H stretching, C=C stretching of the aromatic ring, C-O stretching, and O-H stretching, which aids in the interpretation of the experimental FT-IR and FT-Raman data. esisresearch.org

Table 2: Illustrative Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Phenyl Ethanol Derivative
Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
O-H stretch~3400~3450Stretching of the hydroxyl group
C-H stretch (aromatic)3050 - 31003060 - 3110Stretching of C-H bonds on the phenyl ring
C-H stretch (aliphatic)2850 - 29502860 - 2960Stretching of C-H bonds on the ethyl group
C=C stretch (aromatic)1580 - 16201590 - 1630Stretching of carbon-carbon double bonds in the phenyl ring
C-O stretch~1050~1060Stretching of the carbon-oxygen bond

Note: This table provides representative data. Actual values will depend on the specific molecule and the level of theory used.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. pku.edu.cn The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, FMO analysis can help predict its reactivity in various chemical transformations. The distribution of the HOMO and LUMO densities over the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. mdpi.combhu.ac.in

Table 3: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Representative Aromatic Compound (Illustrative)
ParameterValue (eV)
E_HOMO-6.5
E_LUMO-1.2
HOMO-LUMO Gap (ΔE)5.3
Ionization Potential (I) ≈ -E_HOMO6.5
Electron Affinity (A) ≈ -E_LUMO1.2
Global Hardness (η) = (I-A)/22.65
Chemical Potential (μ) = -(I+A)/2-3.85
Electrophilicity Index (ω) = μ²/2η2.80

Note: These values are for illustrative purposes. The actual calculated values for this compound will vary based on the computational method.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the stabilization energy associated with these delocalization effects using second-order perturbation theory. uni-muenchen.dewisc.edu For this compound, NBO analysis can reveal important interactions, such as the delocalization of lone pair electrons from the oxygen atom into antibonding orbitals of adjacent bonds, or the electronic effects of the fluorine substituents on the aromatic ring. This analysis provides a deeper understanding of the factors governing the molecule's conformation and stability. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. uni-muenchen.deucsb.edu The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. uni-muenchen.deresearchgate.net

Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. rsc.orgresearchgate.net For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group due to its lone pairs, making it a hydrogen bond acceptor site. Positive potentials would be expected around the hydroxyl hydrogen and the hydrogen atoms of the aromatic ring. This information is particularly useful for understanding intermolecular interactions, such as hydrogen bonding and interactions with a catalytic active site. bhu.ac.inresearchgate.net

Molecular Modeling and Docking Studies for Biocatalysis

The synthesis of enantiomerically pure this compound is often achieved through biocatalytic methods, particularly the asymmetric reduction of the corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone. researchgate.netresearchgate.netacademie-sciences.fr Molecular modeling and docking studies are instrumental in understanding and optimizing these biocatalytic processes. academie-sciences.frmdpi.com

These computational techniques allow researchers to simulate the interaction between the substrate (the ketone) and the active site of the enzyme, typically a ketoreductase (KRED) or alcohol dehydrogenase (ADH). researchgate.net By building a three-dimensional model of the enzyme-substrate complex, it is possible to identify key amino acid residues involved in substrate binding and catalysis. This knowledge can then be used to guide protein engineering efforts, such as site-directed mutagenesis, to improve the enzyme's activity, stereoselectivity, and stability. researchgate.net For instance, studies have shown that mutations in certain residues of a ketoreductase can significantly enhance its catalytic efficiency for the production of chiral alcohols like (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol. Docking simulations can predict the preferred binding orientation of the substrate in the active site, which is crucial for determining the stereochemical outcome of the reaction and achieving high enantiomeric excess of the desired (S)-enantiomer. researchgate.netscispace.com

Understanding Substrate Binding and Enzyme-Substrate Interactions

The enantioselectivity of an enzyme-catalyzed reduction is determined by the precise orientation of the substrate within the enzyme's active site. rsc.orgrsc.org For the synthesis of this compound, the substrate is 2',3'-difluoroacetophenone (B1297514). The enzyme, typically a ketoreductase (KRED) belonging to the short-chain dehydrogenase/reductase (SDR) family, creates a chiral environment that preferentially binds the substrate in an orientation leading to the (S)-alcohol. researchgate.net

The active site of a typical KRED contains a catalytic triad (B1167595) (e.g., Ser-Tyr-Lys) and a binding pocket for the nicotinamide (B372718) cofactor (NADH or NADPH). mdpi.com The substrate binds in a manner that positions the carbonyl carbon for hydride attack from the cofactor. The stereochemical outcome is dictated by which face of the carbonyl group (pro-R or pro-S) is exposed to the incoming hydride. This orientation is controlled by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions between the substrate and the amino acid residues lining the active site. rsc.org

In the case of 2',3'-difluoroacetophenone, the difluorophenyl ring plays a crucial role in the binding orientation. The fluorine atoms, being highly electronegative, can participate in specific interactions with the enzyme. Molecular docking studies on analogous substrates, such as other fluoro-substituted acetophenones, have shown that the position of the halogen substituents on the aromatic ring significantly influences binding and, consequently, stereoselectivity. researchgate.net For instance, computational analysis of a carbonyl reductase from Gluconobacter oxydans (GoCR) revealed a substrate-binding model where the aromatic ring of the substrate fits into a hydrophobic pocket, and the carbonyl group is positioned near the catalytic residues and the NADPH cofactor. researchgate.net The varying van der Waals radii and electronegativities of different halogen substituents (F, Cl, Br) lead to different reaction rates, although high stereoselectivity is often maintained. researchgate.net

The interaction energies between the enzyme and the two possible enantiomeric transition states (leading to the S- or R-alcohol) can be calculated to rationalize the observed selectivity. Computer docking experiments on (S)-1-phenylethanol dehydrogenase (PEDH), for example, have been used to analyze the interaction energies of enzyme-substrate complexes, providing a basis for the high enantioselectivity observed in the reduction of a wide range of aromatic ketones. rsc.org It is the difference in the stability of these diastereomeric transition states that leads to the preferential formation of one enantiomer.

Enzyme TypeSubstrate AnalogueKey Interactions Observed in Computational ModelsReference
Ketoreductase (KRED)Halogenated AcetophenonesHydrophobic interactions with the aromatic ring; hydrogen bonding to the carbonyl group; specific orientation dictated by halogen substituents. researchgate.net
(S)-1-phenylethanol dehydrogenase (PEDH)Aromatic KetonesAnalysis of interaction energies in enzyme-substrate complexes to explain high enantioselectivity. rsc.org
Carbonyl Reductase (LsCR)2-chloro-1-(3,4-difluorophenyl) ethanoneMutations in the active site can alter substrate binding and improve activity and stereoselectivity. nih.govmdpi.com

Computational Prediction of Stereoselectivity in Enzyme-Catalyzed Reactions

Predicting the stereochemical outcome of a reaction is a primary goal of computational chemistry in asymmetric catalysis. acs.org For enzyme-catalyzed reactions, this involves building a model of the enzyme-substrate complex and evaluating the energies of the competing reaction pathways that lead to the different stereoisomers. researchgate.net Machine learning and quantum mechanics (QM) are increasingly being used to make accurate predictions. researchgate.netnih.gov

The stereoselectivity of the reduction of 2',3'-difluoroacetophenone can be predicted by modeling the formation of the two diastereomeric enzyme-substrate-cofactor ternary complexes, one leading to the (S)-product and the other to the (R)-product. The energy difference between the transition states for hydride transfer in these two complexes determines the enantiomeric excess (ee).

Key computational approaches include:

Molecular Docking: This method predicts the preferred binding mode of a substrate to an enzyme's active site. By docking 2',3'-difluoroacetophenone into the active site of a known ketoreductase, it is possible to identify the most stable binding orientation and predict which face of the ketone is more accessible for reduction. rsc.orgd-nb.info

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the enzyme-substrate complex, allowing for the exploration of different conformations and their relative stabilities over time. researchgate.net MD simulations have been used to highlight the crucial role of specific residues in improving the activity of ketoreductases for the synthesis of compounds like (S)-2-Chloro-1-(3,4-difluorophenyl) ethanol. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method offers a high level of accuracy by treating the reactive core of the system (the substrate and key active site residues) with quantum mechanics, while the rest of the protein is treated with the more computationally efficient molecular mechanics. This approach is ideal for calculating transition state energies and reaction barriers. acs.org

These computational tools can guide the process of enzyme engineering. By identifying key residues that control stereoselectivity, rational design or directed evolution strategies can be employed to create mutant enzymes with enhanced activity and selectivity for a specific substrate like 2',3'-difluoroacetophenone. researchgate.netnih.gov For example, based on computational analysis, specific residues in a Candida glabrata KRED were identified and mutated, leading to variants with higher activity towards a range of substrates. researchgate.net

Computational MethodApplication in Predicting StereoselectivityKey Findings/InsightsReference
Molecular Dynamics (MD)Highlighting the role of specific residues in KREDs for activity improvement.Identified residues F92 and F94 as crucial for the activity of CgKR1 KRED. researchgate.net
Machine Learning (Random Forest)Predicting stereoselectivity of glycosylation reactions based on quantified steric and electronic contributions.Environmental factors (solvent, catalyst) can have a greater influence than the coupling partners. researchgate.net
DFT and Docking StudiesRationalizing enantioselectivity in the reduction of ketones.Strong correlation found between calculated interaction energies and observed enantioselectivity. rsc.org

Reaction Pathway and Transition State Calculations in Asymmetric Synthesis

Elucidating the reaction pathway and calculating the energies of the associated transition states are fundamental to understanding the origin of stereoselectivity. acs.org In the asymmetric reduction of 2',3'-difluoroacetophenone, the key mechanistic step is the transfer of a hydride ion from the NADPH or NADH cofactor to the carbonyl carbon of the ketone.

The reaction proceeds through a transition state where the hydride is partially bonded to both the cofactor and the substrate. There are two possible diastereomeric transition states, one leading to the (S)-alcohol and the other to the (R)-alcohol. The enantiomeric ratio of the product is determined by the difference in the free energy of activation (ΔΔG‡) between these two transition states, as described by the Curtin-Hammett principle.

Computational studies, typically using Density Functional Theory (DFT) or QM/MM methods, can be used to:

Map the Potential Energy Surface: This involves calculating the energy of the system as the reaction progresses from reactants to products, identifying the transition state structures.

Calculate Transition State Energies: The energies of the pro-(S) and pro-(R) transition states are calculated. A lower energy for the pro-(S) transition state indicates that the formation of this compound is favored.

Analyze Transition State Geometry: The geometry of the transition states reveals the key interactions that stabilize one over the other. For example, specific hydrogen bonds or steric repulsions within the enzyme's active site can significantly influence the energy of the transition state.

For non-enzymatic asymmetric synthesis, such as reductions using chiral catalysts, similar computational approaches are employed. DFT calculations have been used to rationalize the stereochemical outcome of reactions by analyzing the structure and stability of the catalyst-substrate complex in the transition state. For example, in the enantioselective addition of organoboron reagents to fluoroketones, DFT studies have pointed to steric hindrance between the substrate's aryl group and the catalyst's ligand as a key factor controlling selectivity. These computational insights are invaluable for the rational design of new and more efficient asymmetric catalysts and biocatalysts. acs.org

Future Directions and Emerging Paradigms in Chiral Fluorinated Alcohol Synthesis, with Specific Reference to 1s 1 2,3 Difluorophenyl Ethanol

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry is progressively moving towards greener and more sustainable manufacturing processes. This paradigm shift is driving the development of innovative synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Continuous flow chemistry represents a significant advancement over traditional batch processing for the synthesis of chiral molecules. By conducting reactions in a continuously flowing stream through a reactor, flow systems offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. The high surface-area-to-volume ratio in microreactors enhances mass and heat transfer, often accelerating reaction rates. beilstein-journals.org

For the asymmetric synthesis of chiral alcohols, flow processes can utilize heterogeneous catalysts packed into columns. nih.gov This setup facilitates catalyst recycling, reduces contamination of the product, and allows for the integration of multiple reaction and purification steps into a single, automated sequence. nih.gov For instance, the enantioselective addition of diethylzinc (B1219324) to aldehydes and the asymmetric hydrogenation of ketones have been successfully demonstrated in flow reactors, achieving high throughput and excellent enantioselectivity. beilstein-journals.org The application of such a system to the reduction of 2',3'-difluoroacetophenone (B1297514) could enable a highly efficient and scalable synthesis of (1S)-1-(2,3-Difluorophenyl)ethanol. A notable example is the synthesis of a chiral β-nitro alcohol intermediate for the drug AZD5423, where a flow process yielded 12.4 g of product with an 88% enantiomeric excess (ee). nih.gov

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a cornerstone of green chemistry. Natural Deep Eutectic Solvents (NADES) are emerging as highly effective and sustainable reaction media for biocatalytic processes. tudelft.nl NADES are mixtures of natural compounds like amino acids, sugars, and choline (B1196258) derivatives that form a eutectic with a melting point significantly lower than that of its individual components. researchgate.net They are biodegradable, non-toxic, and can be tailored for specific applications. nih.gov

In the biocatalytic reduction of prochiral ketones to chiral alcohols, NADES can enhance enzyme stability and activity, and critically, improve the solubility of hydrophobic substrates, which often limits reaction efficiency in purely aqueous systems. tudelft.nlmdpi.com A study on the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol ((S)-CFPL), a key intermediate for the drug Ticagrelor and a close structural analog of this compound, demonstrated the power of this approach. mdpi.comresearchgate.net The addition of a choline acetate (B1210297)/lysine-based DES to the reaction medium increased substrate loading 3.3-fold, achieving 87% conversion at a high substrate concentration of 1 M. mdpi.com Another strategy involves the co-cultivation of microbial cells with NADES, which was shown to significantly improve cell permeability and overcome mass-transfer limitations. This method resulted in a 98.7% yield for the synthesis of (S)-CFPL, compared to just 62.5% when NADES was simply added as a co-solvent. acs.orgacs.org

Table 1: Comparison of Biocatalytic Methods for Chiral Alcohol Synthesis This table is interactive. Click on headers to sort.

Target Compound Biocatalyst Reaction Medium Key Finding Yield Reference
(S)-2-chloro-1-(3,4-difluorophenyl)ethanol Geotrichum candidum ZJPH1907 NADES (ChCl/Lys) as co-cultivation agent Co-cultivation enhances cell permeability 98.7% acs.orgacs.org
(S)-2-chloro-1-(3,4-difluorophenyl)ethanol Geotrichum candidum ZJPH1907 NADES (ChCl/Lys) as co-solvent Standard addition of NADES 62.5% acs.orgacs.org
(R)-1-[4-(trifluoromethyl)phenyl]ethanol Recombinant E. coli Betaine/lysine (B10760008) NADES Lysine-based NADES showed better biocompatibility than choline chloride-based NADES 92.4% nih.gov
(S)-2-chloro-1-(3,4-difluorophenyl)ethanol Recombinant E. coli Choline acetate/lysine DES Enabled high substrate loading (1 M) 87% mdpi.com

Advanced Enzyme Engineering for Broader Substrate Scope and Improved Efficiency

While nature provides a vast arsenal (B13267) of enzymes, they are not always perfectly suited for industrial processes involving non-natural substrates, such as fluorinated ketones. Advanced enzyme engineering techniques, including rational design and directed evolution, are crucial for tailoring enzymes to have broader substrate acceptance, higher activity, and greater stability under process conditions. researchgate.net

A prime example involves the modification of a carbonyl reductase (LsCR) for the synthesis of (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol. researchgate.net Through a structure-guided engineering strategy, researchers identified key amino acid residues in the enzyme's active site. The mutation E145A not only improved the enzyme's catalytic efficiency but also dramatically increased its thermostability. researchgate.net This engineered biocatalyst was capable of completely reducing the substrate at an exceptionally high concentration of 600 g/L within 13 hours, achieving a space-time yield of 1.0 kg/L/d . researchgate.net Such improvements are critical for developing economically viable and robust industrial processes. Similar engineering efforts on other enzymes, like halohydrin dehalogenases, have also yielded mutants with excellent enantioselectivity (E-values >200) for processing fluorinated substrates. irb.hr

Table 2: Impact of Enzyme Engineering on Carbonyl Reductase (LsCR) for (S)-CFPL Synthesis This table is interactive. Click on headers to sort.

Property Wild-Type LsCR Engineered LsCR (E145A) Improvement Reference
Half-life (t₁/₂) at 40°C 4.1 h 117 h 28.5-fold increase researchgate.net
Melting Temperature (Tₘ) - Increased by 5°C Enhanced Stability researchgate.net
Temperature for 50% activity loss after 30 min (T₅₀³⁰) - Increased by 14.6°C Enhanced Stability researchgate.net
Optimal Temperature (Tₒₚₜ) 30°C 45°C Increased by 15°C researchgate.net
Max Substrate Loading - 600 g/L High Productivity researchgate.net
Space-Time Yield - 1.0 kg/L/d High Efficiency researchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The traditional process of optimizing chemical reactions often relies on time-consuming, trial-and-error experimentation. Artificial intelligence (AI) and machine learning (ML) are set to transform this landscape by enabling predictive modeling and automated synthesis planning. chiralpedia.comchiralpedia.com By training algorithms on large datasets of reaction outcomes, ML models can predict the performance of new catalysts or reaction conditions with remarkable accuracy. chiralpedia.compnas.org

In the context of asymmetric synthesis, ML can predict the enantioselectivity of a reaction given a specific substrate, catalyst, and set of conditions. pnas.org For example, a random forest (RF) model trained on data from asymmetric hydrogenations was able to predict enantiomeric excess with a root-mean-square error of just 8.4%. pnas.org For the synthesis of this compound, an ML model could be developed to screen a vast virtual library of chiral ligands or enzyme mutants, identifying the most promising candidates for experimental validation. This approach accelerates the discovery of optimal catalysts and reaction parameters, significantly reducing the resources required for process development. pnas.orgresearchgate.net

Exploration of this compound in New Material Science Applications

Beyond its role as a pharmaceutical intermediate, the unique properties of this compound make it a candidate for investigation in materials science. The incorporation of fluorine atoms into organic molecules is known to impart unique characteristics, such as altered electronic properties, thermal stability, and hydrophobicity, which are valuable in the design of advanced materials. mdpi.comcas.cn

The chirality and the presence of the difluorophenyl group make this alcohol a potential building block for novel materials. For example, chiral fluorinated molecules are used in the development of liquid crystals and chiral polymers. Furthermore, the ¹⁹F nucleus is a highly sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy, suggesting that materials incorporating this compound could be studied with high precision. academie-sciences.fr There is also growing interest in fluorinated compounds for positron emission tomography (PET) imaging agents; a PET tracer containing a difluorophenyl group has been synthesized for imaging synaptic density in the brain. mdpi.comacs.org Therefore, this compound could serve as a chiral synthon for creating new functional materials, sensors, or probes.

Chemo-Enzymatic Cascade Processes for Enhanced Efficiency

For the synthesis of this compound, a potential cascade could involve the chemical synthesis of the precursor ketone, 2',3'-difluoroacetophenone, followed by an in-situ enzymatic reduction. A significant challenge in such processes is the mutual incompatibility of catalysts and reaction conditions. csic.es However, innovative solutions are emerging. For example, a one-pot synthesis of chiral alcohols from alkynes was developed using a combination of a Brønsted acid for hydration and a chiral ruthenium complex for asymmetric transfer hydrogenation. rsc.org Another approach could be a formal hydration of 2,3-difluorostyrene (B2865473) via a palladium-catalyzed Wacker-Tsuji oxidation to the ketone, which is then reduced in the same pot by an alcohol dehydrogenase. csic.es The development of a robust chemo-enzymatic process, potentially in a continuous flow setup, represents a highly efficient and elegant route to this compound and related chiral alcohols. acs.org

Q & A

Q. What are the common synthetic routes for (1S)-1-(2,3-difluorophenyl)ethanol, and how is enantiomeric purity ensured?

The compound is typically synthesized via asymmetric reduction of the corresponding ketone (e.g., 2,3-difluoroacetophenone) using chiral catalysts or enzymatic resolution. For example, biocatalysts like ketoreductases can achieve high enantiomeric excess (ee) (>99%) under optimized pH and temperature conditions . Purification often involves chiral chromatography (e.g., HPLC with amylose-based columns) or crystallization to isolate the (1S)-enantiomer. Analytical validation via polarimetry or chiral GC/MS confirms purity .

Q. What are the critical physical properties (e.g., boiling point, pKa) for experimental design?

Key properties include:

PropertyValueCondition/Source
Boiling Point~199.5°C760 mmHg (predicted)
Density1.226 g/cm³20°C
pKa13.71 ± 0.20Most acidic, 25°C
Storage Stability-20°C, dry, dark, sealedLong-term preservation
These values guide solvent selection, reaction conditions, and storage protocols.

Q. How is the compound characterized structurally?

Structural confirmation relies on:

  • NMR : 1^1H/13^{13}C NMR to verify substitution patterns (e.g., fluorine coupling constants).
  • Mass Spectrometry : Exact mass (158.054 Da) via HRMS .
  • Chiral Analysis : HPLC retention times using chiral stationary phases (e.g., Chiralpak AD-H) .
  • X-ray Crystallography : For absolute configuration determination (if crystalline) .

Advanced Research Questions

Q. What challenges arise in scaling enantioselective synthesis, and how are they addressed?

Scaling up asymmetric reductions often faces issues like catalyst cost, substrate solubility, and ee retention. Solutions include:

  • Immobilized Enzymes : Reusable ketoreductases in flow reactors improve cost-efficiency .
  • Solvent Engineering : Using biphasic systems (e.g., water-ethyl acetate) enhances yield and ee .
  • In-line Analytics : PAT (Process Analytical Technology) monitors ee in real-time via Raman spectroscopy .

Q. How does the stereochemistry of this compound influence its role in drug intermediates?

The (1S)-configuration is critical in pharmaceuticals like Ticagrelor, where chirality affects binding to P2Y12_{12} receptors. Substituting the (1R)-enantiomer reduces antiplatelet activity by >90% . Synthetic routes in patents (e.g., EP 4,374,877) highlight its use as a chiral building block for pyrrolopyridazine derivatives .

Q. What analytical methods resolve discrepancies in reported physical properties (e.g., boiling point)?

Discrepancies (e.g., boiling points ranging from 199.5°C to 256.3°C in analogs ) arise from measurement techniques (predicted vs. experimental) and substituent effects. Researchers should:

  • Validate predictions (e.g., COSMO-RS simulations) with experimental data.
  • Use differential scanning calorimetry (DSC) for precise melting/boiling points .

Q. How is the compound utilized in synthesizing complex heterocycles?

It serves as a chiral alcohol precursor in multi-step syntheses. For example:

  • Step 1 : Alkylation with 2,3-difluorobenzyl bromide forms ether intermediates.
  • Step 2 : Cyclization via Mitsunobu reaction yields pyrrolo[1,2-b]pyridazines .
  • Step 3 : Functionalization with trifluoromethyl groups enhances bioactivity .

Methodological Tables

Q. Table 1: Comparative Physical Properties

SourceBoiling Point (°C)Density (g/cm³)pKa
199.5 ± 25.01.226 ± 0.0613.71
-1.372 ± 0.06*-
*Predicted value for chloro-substituted analog .

Q. Table 2: Synthetic Method Optimization

MethodCatalyst/Enzymeee (%)Yield (%)Reference
Asymmetric ReductionChiral Ru-complex9885
Enzymatic ResolutionKetoreductase KRED>9992

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